An In-depth Technical Guide to the Chemical Structure and Analysis of Archaeosine
An In-depth Technical Guide to the Chemical Structure and Analysis of Archaeosine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Archaeosine (G*), a hypermodified nucleoside, is a hallmark of the archaeal domain of life. Found almost universally at position 15 in the D-loop of archaeal transfer RNA (tRNA), it plays a crucial role in stabilizing tRNA structure, particularly in thermophilic organisms.[1] Its unique 7-formamidino-7-deazaguanosine structure imparts a positive charge that is thought to enhance the tertiary interactions within the tRNA molecule, contributing to its stability at extreme temperatures.[1] This technical guide provides a comprehensive overview of the chemical structure of Archaeosine, details its biosynthetic pathway, and presents detailed experimental protocols for its isolation, analysis, and enzymatic synthesis. This document is intended to serve as a valuable resource for researchers studying tRNA modification, archaeal biology, and for professionals in drug development exploring novel enzymatic targets.
Chemical Structure and Properties of Archaeosine
Archaeosine is a derivative of guanosine, specifically a 7-deazaguanosine (B17050) that is further modified with a formamidine (B1211174) group at the 7-position.[2] This modification is introduced post-transcriptionally into tRNA molecules.
Data Presentation
The key chemical identifiers for Archaeosine are summarized in the table below.
| Identifier | Value |
| Preferred IUPAC Name | 7-Carbaguanosine-7-carboximidamide |
| Systematic IUPAC Name | 2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide[1] |
| Common Name | 7-formamidino-7-deazaguanosine[1] |
| Chemical Formula | C₁₂H₁₆N₆O₅[1] |
| Molar Mass | 324.29 g/mol |
| SMILES String | C1=C(C2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N=C(NC2=O)N)C(=N)N[1] |
| CAS Number | 148608-52-0[1] |
Biosynthesis of Archaeosine
The biosynthesis of Archaeosine is a multi-step enzymatic process that occurs on the tRNA polynucleotide chain. The pathway in Euryarchaeota is particularly well-characterized.[2][3] It begins with the precursor 7-cyano-7-deazaguanine (preQ₀), which is synthesized from GTP.[4]
Caption: Biosynthetic pathway of Archaeosine in Euryarchaeota.
Experimental Protocols
This section provides detailed methodologies for the isolation, analysis, and synthesis of Archaeosine-containing tRNA.
Protocol 1: Isolation of Total tRNA from Thermococcus kodakarensis
This protocol is adapted from methodologies used for total RNA extraction from thermophilic archaea.[5][6]
-
Cell Culture and Harvest : Culture T. kodakarensis cells under appropriate anaerobic conditions at 85°C. Harvest approximately 2.0 g of cells by centrifugation.
-
Lysis and RNA Extraction :
-
Resuspend the cell pellet in a suitable buffer.
-
Perform total RNA extraction using a guanidinium (B1211019) thiocyanate-phenol-chloroform-based reagent like Isogen II, following the manufacturer’s protocol.[5] This method effectively lyses cells and inactivates the highly stable RNases found in thermophiles.
-
-
Initial RNA Purification :
-
Precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) to remove residual salts and contaminants.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
-
tRNA Fraction Purification :
-
To separate the tRNA fraction from larger rRNA and mRNA, subject the total RNA to polyacrylamide gel electrophoresis (PAGE) using a 10% gel containing 7 M urea.[5]
-
Visualize the RNA bands (e.g., by UV shadowing) and excise the band corresponding to tRNA (typically migrating around 70-90 nucleotides).
-
Elute the tRNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., 50 mM KOAc, 200 mM KCl, pH 7.5) overnight at 4°C.[7]
-
Precipitate the eluted tRNA with ethanol, wash, and resuspend in RNase-free water. Quantify the yield using UV spectrophotometry at 260 nm.
-
Protocol 2: Purification of Archaeosine-containing tRNA by Solid-Phase DNA Probe Hybridization
This method allows for the specific isolation of a tRNA species of interest from the total tRNA pool.[8][9][10]
-
Probe Design and Preparation :
-
Design a biotinylated DNA oligonucleotide (approx. 20-25 bases) that is complementary to a unique region of the target tRNA containing Archaeosine (e.g., the anticodon loop or T-loop).[5]
-
Prepare the solid-phase resin by incubating Streptavidin Sepharose resin with the biotinylated DNA probe solution for 10-15 minutes at room temperature.[8]
-
-
Hybridization :
-
Prepare a hybridization buffer suitable for thermostable tRNA. A typical 2x buffer contains 20 mM Tris-HCl (pH 7.6) and 1.8 M Tetramethylammonium Chloride (TMA-Cl), which minimizes the effect of GC content on hybridization temperature.[8][9]
-
Dissolve the total tRNA fraction in the hybridization buffer. Heat the solution to denature the tRNA, then add it to the DNA probe-immobilized resin.
-
Incubate at an optimized temperature (e.g., 65°C) for 10-30 minutes to allow specific hybridization.[9]
-
-
Washing :
-
Wash the resin multiple times with a washing buffer (e.g., 20 mM Tris-HCl, pH 7.6) to remove non-specifically bound tRNAs.[9] Monitor the A260 of the wash fractions until it returns to baseline.
-
-
Elution :
-
Elute the purified target tRNA from the resin by heating the column in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.6) to a temperature above the melting point of the tRNA-DNA hybrid.[8]
-
Precipitate the eluted tRNA with ethanol, wash, and resuspend in RNase-free water. Assess purity via PAGE.
-
Protocol 3: HPLC-MS/MS Analysis of Archaeosine
This protocol describes the analysis of the nucleoside composition of purified tRNA.
-
tRNA Digestion to Nucleosides :
-
To 5-10 µg of purified tRNA in a clean microfuge tube, add a digestion cocktail containing Nuclease P1 and bacterial alkaline phosphatase or a similar enzyme mix.[11]
-
Incubate at 37°C for at least 2 hours (or overnight) to ensure complete digestion of the tRNA into its constituent nucleosides.[11]
-
Inactivate the enzymes by heating at 95°C for 5 minutes.[11]
-
Filter the resulting nucleoside solution through a 0.22 µm filter to remove any particulate matter before analysis.[11]
-
-
HPLC Separation :
-
Column : Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : Run a linear gradient from 0-40% Mobile Phase B over approximately 30 minutes at a flow rate of 0.2 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry Detection :
-
Couple the HPLC output to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The mass transition for Archaeosine can be set based on its protonated molecular ion [M+H]⁺ and characteristic fragment ions. For Archaeosine (m/z 325.1), a common transition is to the protonated base (m/z 193.1).
-
Protocol 4: In Vitro Enzymatic Synthesis of Archaeosine
This process involves the recombinant production of the necessary enzymes followed by the enzymatic modification of an in vitro transcribed tRNA.
-
Recombinant Enzyme Expression and Purification (e.g., His-tagged ArcS) :
-
Expression : Transform E. coli (e.g., BL21(DE3) strain) with an expression vector (e.g., pET series) containing the gene for a His-tagged archaeal ArcS. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to culture at a lower temperature (e.g., 18-25°C) overnight.
-
Lysis : Harvest the cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.
-
Purification : Clarify the lysate by high-speed centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the purified His-tagged ArcS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Verify protein purity by SDS-PAGE and determine the concentration. Dialyze the protein into a suitable storage buffer.
-
-
In Vitro tRNA Modification Reaction :
-
Substrate Preparation : Prepare an in vitro transcribed tRNA substrate that lacks modifications. This tRNA must first be modified with preQ₀ using purified ArcTGT enzyme in a separate reaction containing the tRNA transcript, preQ₀, and appropriate buffer. Purify the resulting preQ₀-tRNA.
-
Archaeosine Synthesis Reaction : Set up the reaction in a buffer containing HEPES, MgCl₂, and DTT.
-
Add the preQ₀-tRNA substrate, purified ArcS enzyme, L-lysine, and S-adenosyl-L-methionine (SAM). If using the ArcS-RaSEA complex, ensure both purified components are present.[2]
-
Incubate the reaction at a temperature optimal for the enzyme's activity (e.g., 60-70°C for enzymes from thermophiles) for 1-2 hours.
-
Stop the reaction and purify the modified Archaeosine-tRNA by phenol-chloroform extraction and ethanol precipitation.
-
Confirm the successful modification to Archaeosine using the HPLC-MS/MS protocol described above.
-
References
- 1. youtube.com [youtube.com]
- 2. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. Optimization of the hybridization-based method for purification of thermostable tRNAs in the presence of tetraalkylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved solid-phase DNA probe method for tRNA purification: large-scale preparation and alteration of DNA fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
